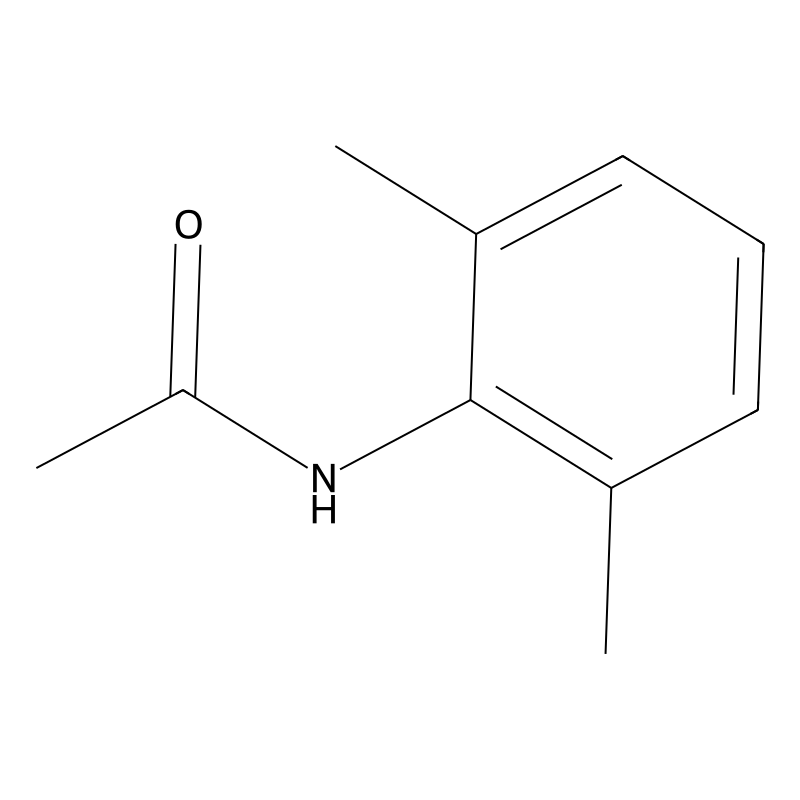N-(2,6-Dimethylphenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
High-Performance Liquid Chromatography
Scientific Field: Analytical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel pharmaceutical formulation.
Methods of Application: An isocratic reversed-phase high performance liquid chromatographic method is developed and validated for this purpose.
Results or Outcomes: The calibration curve is linear (r² = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%.
Gas-Liquid Chromatography
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used in the simultaneous determination of the enantiomers of tocainide in blood plasma.
Methods of Application: The method involves gas-liquid chromatography with electron-capture detection.
Nonsteroidal Anti-inflammatory Drug
Scientific Field: Pharmacology
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used as a nonsteroidal anti-inflammatory drug.
Infrared Spectrum Analysis
Scientific Field: Physical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the generation of infrared spectrum for analysis and identification purposes.
Methods of Application: The method involves the use of infrared spectroscopy.
N-(2,6-Dimethylphenyl)acetamide, also known as 2',6'-dimethylacetanilide, is an organic compound with the molecular formula . It is a derivative of acetanilide characterized by the substitution of two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of local anesthetics, including lidocaine .
- Substitution Reactions: The compound can undergo substitution reactions at the amide nitrogen. For example, it can react with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- Oxidation and Reduction: Although less common, this compound can also participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions- Chloroacetyl Chloride: Used to introduce a chloro group in substitution reactions.
- Sodium Hydride: Employed for deprotonation reactions to create reactive intermediates.
N-(2,6-Dimethylphenyl)acetamide has been investigated for its biological properties:
- Analgesic and Anti-inflammatory Properties: The compound has shown potential as an analgesic agent, contributing to its application in local anesthetics .
- Pharmacological Studies: Research indicates that derivatives of this compound can interact with voltage-gated sodium channels, similar to lidocaine, which enhances its relevance in pain management .
The synthesis of N-(2,6-Dimethylphenyl)acetamide typically involves:
- Reaction of 2,6-Dimethylaniline with Acetic Anhydride: This reaction occurs in the presence of a catalyst and usually requires heating to facilitate amide bond formation.
- Industrial Production: In industrial settings, acetic acid may be used as a solvent along with sodium acetate as a catalyst. Elevated temperatures are employed to achieve high yields and purity.
N-(2,6-Dimethylphenyl)acetamide has several notable applications:
- Pharmaceutical Intermediate: It serves as a critical intermediate in synthesizing local anesthetics like lidocaine.
- Analytical Chemistry: The compound is utilized in chromatographic methods for determining various substances.
- Biological Research: Investigated for its potential therapeutic effects in pain management and inflammation control .
Research on N-(2,6-Dimethylphenyl)acetamide has focused on its interactions with biological systems:
- Molecular Docking Studies: These studies have explored how this compound interacts with sodium channels and other biological targets, providing insights into its pharmacological properties .
- Electrophysiological Studies: Investigations into its effects on ion channels have demonstrated its potential efficacy as an anesthetic agent .
Several compounds share structural similarities with N-(2,6-Dimethylphenyl)acetamide. Here’s a comparison highlighting their uniqueness:
Uniqueness
N-(2,6-Dimethylphenyl)acetamide's unique substitution pattern on the phenyl ring imparts distinct chemical properties that enhance its utility as an intermediate in pharmaceutical synthesis. Its specific reactivity profile sets it apart from other acetamides and contributes to its significance in drug development .
Purity
Quantity
XLogP3
LogP
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








